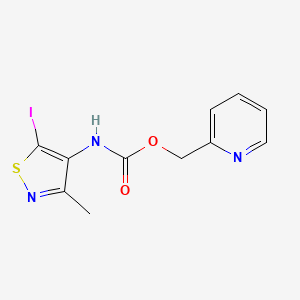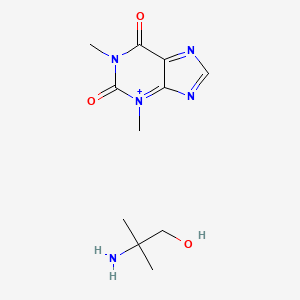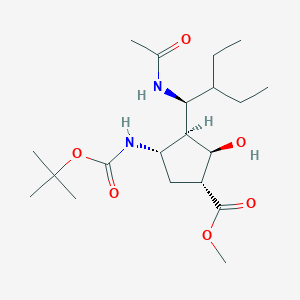
(1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate(relative)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclopentane ring, followed by the introduction of the hydroxyl, acetamido, and tert-butoxycarbonyl groups. Common reagents used in these steps include protecting groups, catalysts, and solvents that facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetamido group can produce an amine.
科学的研究の応用
Chemistry
In chemistry, (1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate can be used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biology, this compound can be used to study enzyme-substrate interactions, particularly those involving hydroxyl and acetamido groups. It can also serve as a model compound for investigating the effects of stereochemistry on biological activity.
Medicine
In medicine, (1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate may have potential as a drug candidate or a precursor for drug development. Its functional groups and stereochemistry could be exploited to design molecules with specific biological activities.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, that require specific functional groups and stereochemistry for their properties.
作用機序
The mechanism of action of (1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and acetamido groups can form hydrogen bonds with active sites, while the tert-butoxycarbonyl group can provide steric hindrance or protection. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other cyclopentane derivatives with hydroxyl, acetamido, and tert-butoxycarbonyl groups. Examples include:
- (1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-methylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate
- (1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-ethylpropyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate
Uniqueness
The uniqueness of (1R,2R,3S,4S)-Methyl 3-((S)-1-acetamido-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate lies in its specific stereochemistry and the combination of functional groups. This combination allows for unique interactions with molecular targets and provides opportunities for developing new synthetic methodologies and applications in various fields.
特性
分子式 |
C20H36N2O6 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
methyl (1R,2R,3S,4S)-3-[(1S)-1-acetamido-2-ethylbutyl]-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C20H36N2O6/c1-8-12(9-2)16(21-11(3)23)15-14(22-19(26)28-20(4,5)6)10-13(17(15)24)18(25)27-7/h12-17,24H,8-10H2,1-7H3,(H,21,23)(H,22,26)/t13-,14+,15+,16+,17+/m1/s1 |
InChIキー |
YMZFCNQNTWLIEW-XAJHFOFHSA-N |
異性体SMILES |
CCC(CC)[C@@H]([C@@H]1[C@H](C[C@H]([C@@H]1O)C(=O)OC)NC(=O)OC(C)(C)C)NC(=O)C |
正規SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)OC)NC(=O)OC(C)(C)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


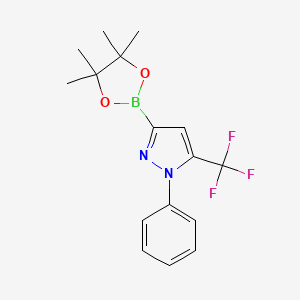
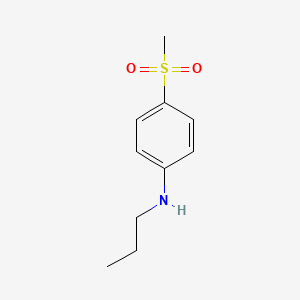
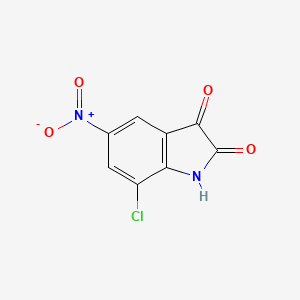
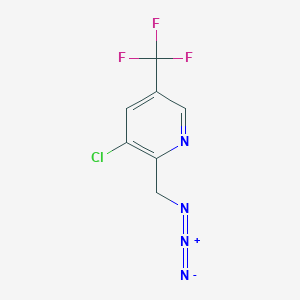
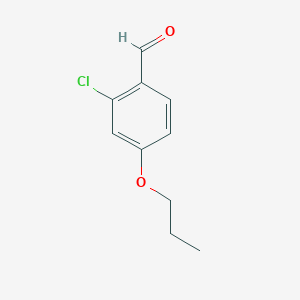
![6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride](/img/structure/B15132467.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,22R,25S,31S,34S,37S,40S,43S,46S,49S,52R,55S,58S,61S,64R,67S,70S,73S,79S,85R,92R)-55,58-bis(4-aminobutyl)-85-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-13-(2-amino-2-oxoethyl)-43-(3-amino-3-oxopropyl)-31-[(2S)-butan-2-yl]-25,34,49,61,67-pentakis(3-carbamimidamidopropyl)-40-(2-carboxyethyl)-10,73-bis[(1R)-1-hydroxyethyl]-46-(hydroxymethyl)-7,37,79-tris[(4-hydroxyphenyl)methyl]-4,70-dimethyl-3,6,9,12,15,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,90-octacosaoxo-87,88,94,95,98,99-hexathia-2,5,8,11,14,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,91-octacosazatetracyclo[50.37.7.422,64.016,20]hectane-92-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15132470.png)
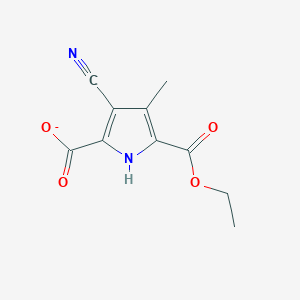
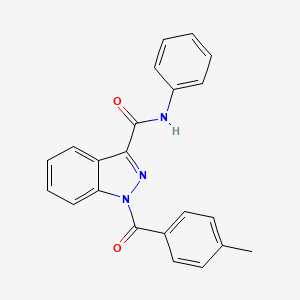
![[1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-](/img/structure/B15132483.png)
